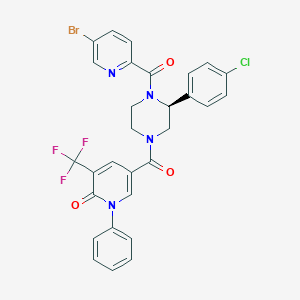
(S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic synthesis. The process may include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the bromopicolinoyl group: This step may involve the use of brominated picolinic acid derivatives and coupling agents.
Attachment of the chlorophenyl group: This can be done via nucleophilic aromatic substitution reactions.
Formation of the pyridinone ring: This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the trifluoromethyl group: This can be achieved through the use of trifluoromethylating agents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and pyridinone rings.
Reduction: Reduction reactions may target the carbonyl groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, the compound may be used to study the interactions of heterocyclic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine
Industry
In the industrial sector, the compound may be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific molecular targets. These could include enzymes, receptors, or ion channels. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-5-(4-(5-Bromopicolinoyl)-3-(4-fluorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one
- (S)-5-(4-(5-Bromopicolinoyl)-3-(4-methylphenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one
Uniqueness
The uniqueness of (S)-5-(4-(5-Bromopicolinoyl)-3-(4-chlorophenyl)piperazine-1-carbonyl)-1-phenyl-3-(trifluoromethyl)pyridin-2(1H)-one lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C29H21BrClF3N4O3 |
|---|---|
Molecular Weight |
645.9 g/mol |
IUPAC Name |
5-[(3S)-4-(5-bromopyridine-2-carbonyl)-3-(4-chlorophenyl)piperazine-1-carbonyl]-1-phenyl-3-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C29H21BrClF3N4O3/c30-20-8-11-24(35-15-20)28(41)37-13-12-36(17-25(37)18-6-9-21(31)10-7-18)26(39)19-14-23(29(32,33)34)27(40)38(16-19)22-4-2-1-3-5-22/h1-11,14-16,25H,12-13,17H2/t25-/m1/s1 |
InChI Key |
GODSKPATKZSZMU-RUZDIDTESA-N |
Isomeric SMILES |
C1CN([C@H](CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br |
Canonical SMILES |
C1CN(C(CN1C(=O)C2=CN(C(=O)C(=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)C5=NC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


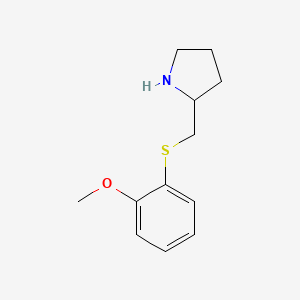
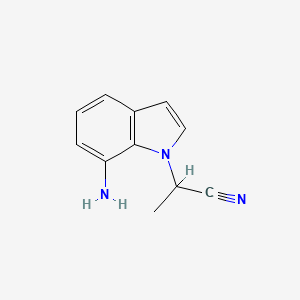
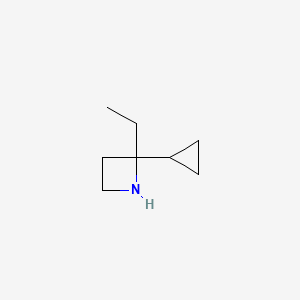
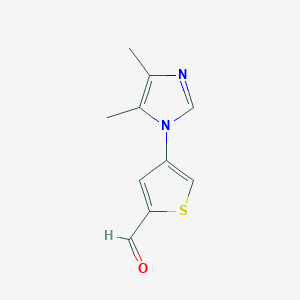
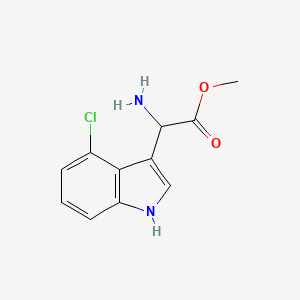
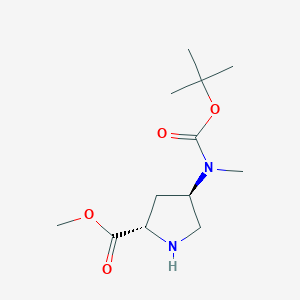

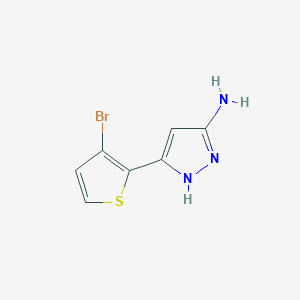
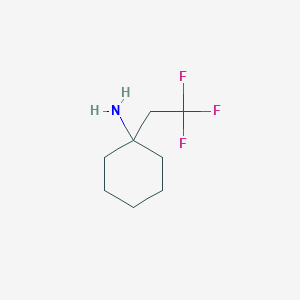
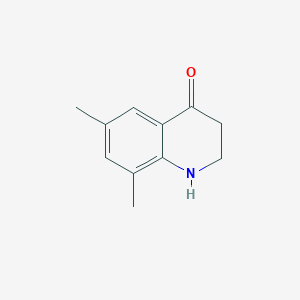
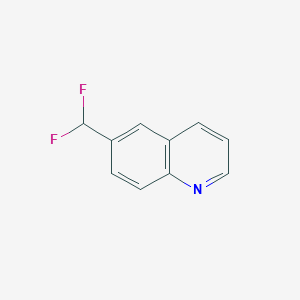
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![4-methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B15275808.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N,4-dimethylpentanamide](/img/structure/B15275813.png)
